molecular formula C15H24ClNO B14366229 4-Benzyl-4-butylmorpholin-4-ium chloride CAS No. 90166-92-0

4-Benzyl-4-butylmorpholin-4-ium chloride

Cat. No.: B14366229
CAS No.: 90166-92-0
M. Wt: 269.81 g/mol
InChI Key: CKLJWBKMMNHRJJ-UHFFFAOYSA-M
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Description

4-Benzyl-4-butylmorpholin-4-ium chloride is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-butylmorpholin-4-ium chloride typically involves the quaternization of morpholine. One common method is the reaction of morpholine with benzyl chloride and butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-butylmorpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New quaternary ammonium compounds with different substituents.

Scientific Research Applications

4-Benzyl-4-butylmorpholin-4-ium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in wastewater treatment as a flocculant to remove contaminants.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4-methylmorpholin-4-ium chloride
  • 4-Benzyl-4-ethylmorpholin-4-ium chloride
  • 4-Benzyl-4-propylmorpholin-4-ium chloride

Uniqueness

4-Benzyl-4-butylmorpholin-4-ium chloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

90166-92-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-benzyl-4-butylmorpholin-4-ium;chloride

InChI

InChI=1S/C15H24NO.ClH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1

InChI Key

CKLJWBKMMNHRJJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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